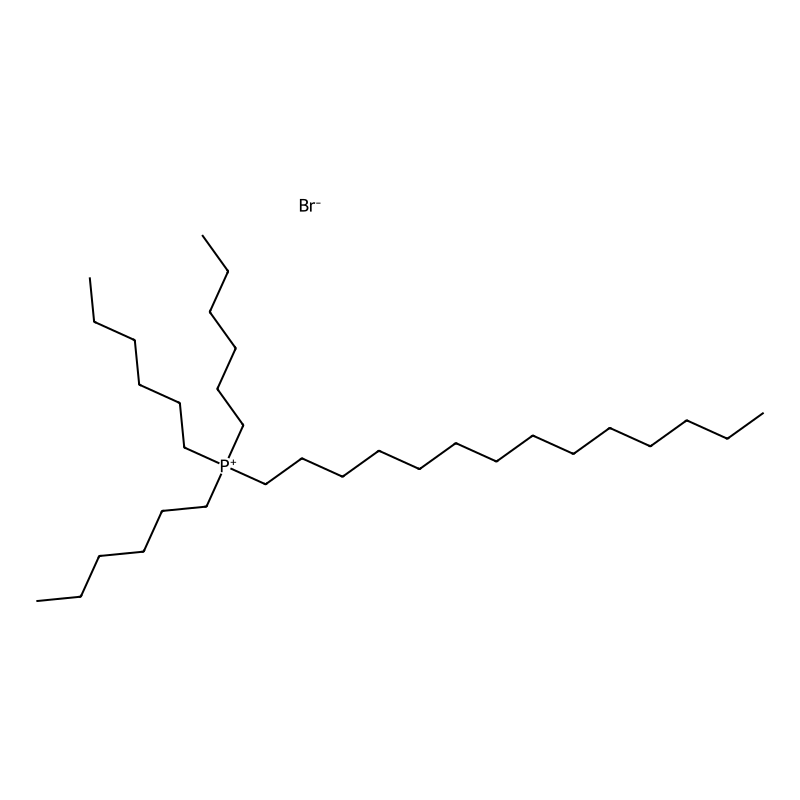

Trihexyltetradecylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent for Extractions and Separations

THPB exhibits excellent extraction capabilities for various metal ions and organic compounds. Its lipophilic nature allows it to effectively extract these species from aqueous solutions. Additionally, the ability to tailor the anion paired with the cation allows for fine-tuning of the extraction selectivity. Research has shown THPB's effectiveness in extracting lanthanide ions (), precious metals like palladium and platinum (), and even specific organic compounds from complex mixtures ().

Catalyst and Reaction Media

THPB can act as a catalyst or reaction medium in various chemical reactions. Its ability to dissolve both polar and non-polar substrates makes it a versatile platform for promoting reactions. Studies have explored THPB's role in catalyzing organic transformations like alkylations, Diels-Alder reactions, and metathesis reactions (). Furthermore, THPB's immiscibility with water allows for biphasic catalysis, where the catalyst can be easily separated and reused.

Material Science Applications

The unique properties of THPB make it a potential candidate for various material science applications. Its ability to form self-assembled structures like micelles and vesicles has opened doors for research in drug delivery, encapsulation, and template synthesis. Additionally, THPB's thermal stability and lubricating properties make it a potential component in lubricants and ionic liquid electrolytes for batteries ().

Trihexyltetradecylphosphonium bromide is a phosphonium-based ionic liquid characterized by its unique structure, which consists of a tetradecyl chain and three hexyl chains attached to a phosphonium cation. This compound is notable for its room-temperature liquid state, making it a versatile medium for various applications in chemistry and industry. Its chemical formula is C${21}$H${46}$BrP, and it is recognized for its high thermal stability and low volatility, which are advantageous properties in many chemical processes.

While detailed safety data for THTDPBr is limited, some general precautions applicable to ionic liquids should be considered:

- Potential Toxicity: Information on specific toxicity is scarce. However, as a precaution, researchers should handle THTDPBr with gloves and avoid inhalation or ingestion.

- Flammability: Limited data exists, but organic components within THTDPBr suggest potential flammability. Standard laboratory fire safety practices are recommended.

- Environmental Impact: The environmental impact of THTDPBr is not fully understood. Discharging it into the environment should be avoided. Researchers should consult with waste disposal specialists for proper procedures.

The synthesis of trihexyltetradecylphosphonium bromide typically involves the reaction of tetradecyl bromide with trihexyl phosphine. The process can be optimized through various methods, including solvent-free reactions or using ionic liquid media to enhance yield and purity. Specific conditions such as temperature and reaction time can significantly influence the efficiency of the synthesis .

Trihexyltetradecylphosphonium bromide has a wide range of applications due to its unique properties:

- Catalysis: It serves as an effective catalyst for organic reactions, particularly in the removal of sulfur from hydrocarbons.

- Solvent: The compound acts as a solvent in various extraction processes, including the extraction of valuable compounds from natural sources.

- Environmental Chemistry: Its application in reducing sulfur content in fuels aligns with environmental regulations aimed at decreasing emissions.

Studies on the interactions of trihexyltetradecylphosphonium bromide with other substances have revealed insights into its solubility and phase behavior. For instance, it exhibits high solubility for carbon dioxide, making it suitable for applications involving gas absorption or separation processes . Furthermore, molecular dynamics studies have explored how pressure affects its structural morphology, providing valuable data for understanding its behavior under different conditions .

Trihexyltetradecylphosphonium bromide shares similarities with other phosphonium ionic liquids but is distinct due to its specific alkyl chain composition. Below are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Trihexyl(tetradecyl)phosphonium chloride | Similar alkyl chains but with chloride anion | Higher volatility compared to bromide form |

| Tetradecyltrihexylphosphonium chloride | Contains only one tetradecyl chain | Different phase behavior and solubility |

| Octadecyltriethylphosphonium bromide | Longer alkyl chains | Enhanced hydrophobicity |

Trihexyltetradecylphosphonium bromide stands out due to its combination of three hexyl groups with a tetradecyl chain, which contributes to its unique physical properties and reactivity compared to other phosphonium ionic liquids.

Trihexyltetradecylphosphonium bromide, with the CAS registry number 654057-97-3, is a phosphonium-based ionic liquid composed of a trihexyltetradecylphosphonium cation and a bromide anion. Its IUPAC name is trihexyl(tetradecyl)phosphanium bromide, and it is also referred to by synonyms such as tetradecyltrihexylphosphonium bromide and Cyphos IL 102. The molecular formula is C₃₂H₆₈BrP, with a molecular weight of 563.76 g/mol. Structurally, the cation consists of a phosphorus atom bonded to three hexyl groups and one tetradecyl chain, paired with a bromide counterion.

Key identifiers include:

| Property | Value/Description |

|---|---|

| SMILES | CCCCCCCCCCCCCCP+(CCCCCC)CCCCCC.[Br-] |

| InChI | 1S/C32H68P.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 |

| Purity Range | ≥95% (commercially available) |

Role in Green Chemistry and Ionic Liquid Research

Trihexyltetradecylphosphonium bromide exemplifies the shift toward sustainable solvents due to its:

- Low Volatility: Minimizes atmospheric emissions, reducing environmental impact.

- Thermal Stability: Operates up to 400°C without decomposition, enabling high-temperature processes.

- Non-Flammability: Enhances safety in industrial settings.

- Recyclability: Reusable in multiple extraction cycles, reducing waste.

Its role in ionic liquid research includes serving as a model compound for studying gas-liquid partitioning, density variations in solvent mixtures, and interfacial adsorption phenomena.

Synthetic Pathways and Optimization

The synthesis of trihexyltetradecylphosphonium bromide follows established quaternization methodologies for phosphonium salt preparation. The primary synthetic route involves the nucleophilic substitution reaction between trihexylphosphine and 1-bromotetradecane [1] [2].

Primary Synthesis Route

The fundamental reaction proceeds via an SN2 mechanism where trihexylphosphine acts as a nucleophile, attacking the electrophilic carbon center of 1-bromotetradecane [3]. The reaction can be represented as:

P(C₆H₁₃)₃ + C₁₄H₂₉Br → [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺Br⁻

This quaternization reaction typically requires elevated temperatures ranging from 80 to 120°C and reaction times extending from 12 to 24 hours to achieve optimal conversion [3] [4]. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the starting materials or products.

Solvent Optimization

Solvent selection plays a crucial role in the synthesis optimization. Research has demonstrated that polar aprotic solvents such as toluene or dichloromethane facilitate the quaternization process by stabilizing the ionic transition states [3]. However, the reaction can also be conducted under neat conditions, which eliminates solvent-related complications while maintaining high yields [5] [4].

Phenol has emerged as an exceptional solvent for phosphonium salt synthesis, enabling reactions at significantly lower temperatures (around 182°C) compared to traditional methods that require temperatures exceeding 260°C [5] [4]. The substantial decrease in reaction temperature when using phenol as a solvent represents a significant advancement in synthetic efficiency.

Reaction Parameter Optimization

Temperature optimization studies indicate that the optimal range lies between 132°C and 146°C [3]. At lower temperatures such as 112°C and 118°C, yields remain suboptimal, often below 72%, due to slower reaction kinetics and incomplete reactant conversion [3]. Conversely, temperatures exceeding the optimal range do not proportionally enhance yields and may lead to thermal decomposition.

The molar ratio of reactants significantly influences the reaction outcome. A phosphine to alkyl halide ratio of 1:1 to 1:1.2 has been found optimal, with slight excess of the halide component improving conversion efficiency [4]. Lower ratios can result in incomplete conversion, while excessive halide may introduce purification challenges.

Purification and Isolation

The crude product typically undergoes purification through crystallization processes. Sequential washing with water and organic solvents removes unreacted precursors and byproducts [6]. The final product is obtained through controlled cooling to precipitate the phosphonium salt, followed by vacuum drying to eliminate residual solvents [6].

High-purity products require extended drying under vacuum conditions, often at elevated temperatures (60-110°C) for 24-48 hours to remove trace water and volatile impurities [6] [7]. The hygroscopic nature of many phosphonium salts necessitates careful moisture control throughout the synthesis and purification processes.

Purity Assessment via Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, and X-ray Diffraction

Comprehensive characterization of trihexyltetradecylphosphonium bromide requires multiple analytical techniques to confirm structure, assess purity, and verify molecular composition [1] [8].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information about the phosphonium cation. The characteristic chemical shift patterns for trihexyltetradecylphosphonium systems typically display methyl groups (CH₃) at δ 0.8-0.9 ppm, methylene groups (CH₂) in the alkyl chains at δ 1.2-1.7 ppm, and the phosphorus-adjacent methylene groups (P-CH₂) at δ 2.2-2.6 ppm [9] [10].

The integration ratios of these signals provide quantitative verification of the molecular structure. For trihexyltetradecylphosphonium bromide, the expected integration pattern should reflect 12 hydrogen atoms from the four terminal methyl groups, approximately 48 hydrogen atoms from the internal methylene groups of the hexyl chains, 22 hydrogen atoms from the tetradecyl chain methylenes, and 8 hydrogen atoms from the phosphorus-adjacent positions [9].

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy serves as a definitive probe for the phosphorus chemical environment. Quaternary phosphonium cations typically exhibit chemical shifts in the range of δ 30-35 ppm, distinct from tertiary phosphines which appear at significantly different chemical shifts [10] [11]. The ³¹P NMR signal provides direct confirmation of successful quaternization and the absence of unreacted phosphine starting material.

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy enables identification of characteristic functional groups and molecular vibrations within trihexyltetradecylphosphonium bromide [1] [8]. The FTIR spectrum typically displays several diagnostic absorption bands.

Carbon-hydrogen stretching vibrations appear in the range of 2800-3000 cm⁻¹, with aliphatic C-H stretches typically observed at 2860-2935 cm⁻¹ [12] [13]. The methylene scissoring and bending vibrations manifest in the 1400-1500 cm⁻¹ region [13]. Phosphorus-carbon stretching vibrations, characteristic of the P-C bonds in the phosphonium cation, appear in the fingerprint region between 700-900 cm⁻¹ [13].

The absence of phosphine oxide stretching vibrations (typically around 1200 cm⁻¹) confirms the absence of oxidation products, while the absence of phosphine P-H stretching vibrations (around 2300-2400 cm⁻¹) verifies complete quaternization [12] [13].

X-ray Diffraction Analysis

X-ray Diffraction (XRD) provides crucial information about the crystalline structure and phase purity of trihexyltetradecylphosphonium bromide [1] [8]. The XRD pattern enables fingerprinting of the compound by comparing reflection positions and relative intensities with reference databases [14].

For ionic compounds like phosphonium salts, XRD analysis reveals characteristic diffraction peaks corresponding to the ionic crystal lattice. The technique allows for phase identification and quantification using Rietveld refinement methods [14]. Sharp, well-defined peaks indicate good crystallinity, while peak broadening may suggest smaller crystallite sizes or structural disorder.

The d-spacing values calculated from the diffraction angles using Bragg's law (λ = 2d sinθ) provide quantitative structural parameters [14]. Comparison with theoretical values or literature data confirms structural integrity and phase purity.

Purity Assessment Protocols

Comprehensive purity assessment combines information from all analytical techniques. High-performance liquid chromatography (HPLC) analysis can provide quantitative purity measurements, with typical specifications requiring ≥95% purity for research-grade materials [15]. Karl Fischer titration determines water content, which should typically be maintained below 1000 ppm for most applications [16].

Elemental analysis provides verification of carbon and hydrogen content against theoretical values. For trihexyltetradecylphosphonium bromide (C₃₂H₆₈BrP), the theoretical composition includes approximately 68.1% carbon and 12.2% hydrogen [15]. Experimental values within ±2% of theoretical values generally indicate acceptable purity [15].

Ion chromatography can quantify chloride impurities, which may arise from synthetic precursors or exchange reactions. Typical specifications require chloride content below 500 ppm [16]. Bromide content analysis verifies the stoichiometric ratio of anion to cation, with theoretical bromide content of approximately 14.2% for the pure compound [15].

Anion Metathesis and Derivative Formation

Anion metathesis represents a fundamental approach for preparing phosphonium ionic liquid derivatives with tailored properties [17] [18]. The process involves exchanging the bromide anion with alternative anions to modify physical, chemical, and functional characteristics.

Metathesis Reaction Mechanisms

Anion exchange reactions typically proceed through equilibrium-driven processes where the thermodynamic stability of the resulting ion pairs determines the extent of conversion [18]. The general metathesis reaction can be represented as:

[P₆₆₆₁₄]⁺Br⁻ + M⁺X⁻ ⇌ [P₆₆₆₁₄]⁺X⁻ + M⁺Br⁻

where M⁺ represents an alkali metal cation and X⁻ denotes the target anion [7]. The driving force for the reaction depends on the relative lattice energies and solvation energies of the ionic species involved.

Bis(trifluoromethylsulfonyl)imide Derivatives

The formation of trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide [P₆₆₆₁₄][NTf₂] represents one of the most important derivative preparations [19] [20]. This metathesis typically achieves >95% exchange efficiency through aqueous biphasic extraction [18] [19].

The synthesis involves treating the bromide salt with lithium or sodium bis(trifluoromethylsulfonyl)imide in water. The highly hydrophobic nature of the [NTf₂]⁻ anion drives phase separation, facilitating product isolation [19] [20]. The resulting ionic liquid exhibits exceptional thermal stability, low viscosity, and hydrophobic characteristics that make it valuable for electrochemical applications [19].

Hexafluorophosphate Formation

Trihexyltetradecylphosphonium hexafluorophosphate [P₆₆₆₁₄][PF₆] synthesis typically employs acetonitrile as the reaction medium [21]. The metathesis achieves >90% exchange efficiency under ambient conditions [18]. However, hexafluorophosphate anions can undergo hydrolysis under specific conditions, particularly in the presence of fluorinated alcohols and water [21].

Recent research has revealed that hexafluorophosphate ions can be activated toward nucleophilic attack by water in fluorinated alcohol environments, producing hydrogen phosphodifluoride species that can participate in further chemical transformations [21]. This behavior necessitates careful consideration of reaction and storage conditions.

Acetate Derivative Properties

Trihexyltetradecylphosphonium acetate [P₆₆₆₁₄][OAc] formation typically achieves 85-95% exchange efficiency through water/organic biphasic systems [18]. The acetate anion introduces chemical reactivity, particularly toward carbon dioxide absorption through ylide formation mechanisms.

The basic nature of the acetate anion enables abstraction of acidic protons from the α-carbon positions of the phosphonium cation, generating ylide species that readily react with carbon dioxide. This chemical reactivity makes acetate derivatives valuable for carbon capture applications and as reagents in organic synthesis.

Exchange Efficiency Optimization

Quantitative studies demonstrate that exchange efficiency depends on several factors including anion lipophilicity, reaction medium, and temperature [18] [22]. More lipophilic anions such as [NTf₂]⁻ and [PF₆]⁻ generally achieve higher exchange efficiencies (>95%) compared to more hydrophilic anions [18].

The exchange process often reaches equilibrium within minutes to hours, depending on the specific anion pair and reaction conditions [18]. Optimal conditions typically involve 1:1 molar ratios of the exchanging salts in appropriate solvents that favor the desired ionic pairing [7].

Derivative Applications

Different anion derivatives exhibit distinct properties that enable specialized applications. Bis(trifluoromethylsulfonyl)imide derivatives provide exceptional electrochemical stability and low viscosity for battery electrolytes [19]. Hexafluorophosphate derivatives offer moderate hydrophobicity and thermal stability for synthesis applications [21].

Phosphinate derivatives such as bis(2,4,4-trimethylpentyl)phosphinate enable extractive desulfurization applications through coordination with sulfur-containing compounds [23] [24]. Dicyanamide derivatives provide low viscosity and enhanced gas solubility for separation processes [18] [22].

Trihexyltetradecylphosphonium bromide exhibits significant thermal stability, a critical property that determines its suitability for high-temperature industrial applications. The compound demonstrates a decomposition temperature of 320°C under nitrogen atmosphere [1], which places it among the thermally stable ionic liquids suitable for demanding operational conditions.

Thermogravimetric Analysis Characteristics

The thermal decomposition behavior has been characterized using thermogravimetric analysis coupled with mass spectrometry techniques. Dynamic thermogravimetric analysis studies of phosphonium ionic liquids have consistently reported thermal stabilities of 300°C or higher [2]. However, this value can be influenced by several experimental parameters, including atmosphere composition, heating rate, and sample purity.

Research on the related trihexyltetradecylphosphonium chloride has revealed that the presence of oxygen leads to lower thermal stability, while adding metal chlorides increases thermal stability due to coordination of chloride anions to metal ions, reducing their Lewis basicity [2]. The heating rate and sample purity significantly affect the observed thermal stability, with higher heating rates leading to overestimation and impurities causing underestimation of true thermal stability [2].

Decomposition Products

Under high-temperature conditions, trihexyltetradecylphosphonium bromide generates hazardous decomposition products including:

- Carbon dioxide (CO₂) [3] [4]

- Carbon monoxide (CO) [3] [4]

- Nitrous gases (NOₓ) [3] [4]

- Hydrogen bromide gas [5]

- Oxides of phosphorus [5]

These decomposition products present potential safety considerations for high-temperature applications, requiring appropriate ventilation and safety protocols during thermal processing.

Density, Viscosity, and Phase Transitions

Density Characteristics

Trihexyltetradecylphosphonium bromide exhibits a density of 0.96 g/mL at 20°C [6] [1] [7] [8], which remains consistent across multiple literature sources. At 25°C, the density is reported as 0.96 g/cm³ [1]. This density value is characteristic of phosphonium-based ionic liquids, which generally exhibit lower densities compared to imidazolium-based ionic liquids [9].

Density measurements demonstrate a linear decrease with temperature, following typical thermal expansion behavior observed in ionic liquids [10]. The temperature dependence of density follows predictable patterns, enabling accurate prediction of volumetric properties across operational temperature ranges.

Viscosity Properties

The compound displays high viscosity of 2094 mPa·s at 25°C [1], which is significantly higher than conventional molecular solvents. This elevated viscosity is attributed to strong intermolecular interactions between the long alkyl chains and ionic nature of the compound. The viscosity exhibits strong temperature dependence, decreasing substantially with increasing temperature according to Arrhenius-type behavior [11] [12].

Phase Transition Behavior

Trihexyltetradecylphosphonium bromide exhibits a melting point of -61°C [1], indicating it remains liquid at ambient temperatures. The compound exists as a liquid at 25°C with a yellow to orange coloration [1]. Glass transition temperature data is not available for this specific compound [1], though related phosphonium ionic liquids show complex thermal transitions influenced by anion composition [11].

Volumetric Properties

Excess molar volume studies with organic solvents reveal negative excess volumes, indicating favorable intermolecular interactions between the ionic liquid and molecular solvents [10]. These interactions become more pronounced at elevated temperatures, suggesting enhanced molecular interactions under thermal conditions.

Solubility Profiles in Polar/Nonpolar Solvents

The solubility characteristics of trihexyltetradecylphosphonium bromide demonstrate distinct patterns based on solvent polarity and hydrogen-bonding capabilities.

Polar Solvent Interactions

The compound shows excellent miscibility with polar aprotic solvents including:

With polar protic solvents, the behavior varies significantly:

The immiscibility with water is particularly significant, as it enables biphasic separation processes and applications where water-free conditions are required [15]. This hydrophobic character is attributed to the extensive alkyl chain structure that dominates the molecular interactions [16].

Nonpolar and Halogenated Solvent Behavior

Solubility data for nonpolar solvents shows limited availability:

Halogenated solvents demonstrate limited solubility:

Solvent Classification and Applications

The solubility profile indicates strong preference for polar aprotic solvents over polar protic solvents, with complete immiscibility with water. This selective solubility pattern makes the compound particularly suitable for:

- Liquid-liquid extraction processes

- Biphasic catalytic systems

- Membrane separation applications [15]

Phase behavior studies indicate that alkyl chain length strongly influences miscibility behavior, with longer chains promoting hydrophobic interactions and reduced water solubility [17].

Conductivity and Electrochemical Stability

Electrochemical Stability Window

Trihexyltetradecylphosphonium bromide demonstrates substantial electrochemical stability with a stability window of 4.7 V [1], making it suitable for high-voltage electrochemical applications. The electrochemical limits are specifically defined as:

This wide electrochemical window is characteristic of phosphonium-based ionic liquids, which typically exhibit superior electrochemical stability compared to imidazolium-based systems [18] [19]. Phosphonium cations generally provide larger electrochemical windows, especially when paired with appropriate anions [20].

Ionic Conductivity Characteristics

Specific conductivity data at 25°C is not available for trihexyltetradecylphosphonium bromide [1]. However, phosphonium-based ionic liquids typically exhibit moderate ionic conductivity that is inversely related to viscosity [21] [22]. The high viscosity (2094 mPa·s) suggests relatively low ionic conductivity compared to less viscous ionic liquids.

Temperature dependence of conductivity follows Arrhenius-type behavior, with conductivity increasing substantially with temperature as viscosity decreases [11] [12]. Ion transport mechanisms in phosphonium ionic liquids involve complex ion-pair interactions and threading network structures that differ from the bilayer structures observed in some imidazolium systems [21].

Electrochemical Applications

The combination of wide electrochemical stability window and thermal stability makes trihexyltetradecylphosphonium bromide particularly suitable for:

- High-voltage battery applications [18] [19]

- Electrochemical processing at elevated temperatures

- Electrolytic processes requiring wide potential windows

Comparative studies indicate that phosphonium cations paired with bromide anions provide balanced electrochemical performance, though specific performance depends strongly on purity and water content [2].

Factors Affecting Electrochemical Performance

Electrochemical stability is influenced by several factors:

- Sample purity: Impurities can significantly reduce stability [2]

- Water content: Moisture affects both conductivity and stability [15]

- Temperature: Higher temperatures generally improve conductivity but may affect long-term stability [21]

- Anion selection: Bromide anions provide moderate electrochemical windows compared to more stable anions like bis(trifluoromethylsulfonyl)imide [18]

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant